molecular formula C25H31N3O7S2 B2523349 ethyl 4-((4-((3-(methoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 477571-74-7

ethyl 4-((4-((3-(methoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2523349
CAS No.: 477571-74-7
M. Wt: 549.66
InChI Key: WNIPHRVFGVXNGQ-UHFFFAOYSA-N
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Description

This compound is a piperazine carboxylate derivative featuring a sulfonyl-linked phenyl carbamoyl group and a methoxycarbonyl-substituted cyclohepta[b]thiophene ring. The cyclohepta[b]thiophene core provides conformational rigidity, while the sulfonyl and carbamoyl groups enable hydrogen bonding and electrostatic interactions with biological targets .

Properties

IUPAC Name

ethyl 4-[4-[(3-methoxycarbonyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O7S2/c1-3-35-25(31)27-13-15-28(16-14-27)37(32,33)18-11-9-17(10-12-18)22(29)26-23-21(24(30)34-2)19-7-5-4-6-8-20(19)36-23/h9-12H,3-8,13-16H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIPHRVFGVXNGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCCC4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 4-((4-((3-(methoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The compound has a unique structure characterized by a piperazine moiety linked to a sulfonamide group and a thiophene derivative. This structural diversity is believed to contribute to its biological activity.

PropertyValue
Molecular FormulaC22H30N2O5S
Molecular Weight430.56 g/mol
CAS Number92420-89-8
SolubilitySoluble in DMSO, methanol

Anticancer Activity

Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies

  • Cytotoxicity Evaluation :
    • A study evaluated the cytotoxic effects of related compounds on human hepatocellular carcinoma (HepG2), human breast cancer (MCF7), and lung cancer (A549) cell lines. The results indicated that certain derivatives exhibited IC50 values ranging from 10 to 20 µM, suggesting moderate to high anticancer activity .
  • Mechanism of Action :
    • The mechanism underlying the anticancer activity was investigated through molecular docking studies. It was found that these compounds could inhibit focal adhesion kinase (FAK), which is crucial for tumor cell proliferation and survival. The most active compounds showed an EC50 value of approximately 10.79 µM against HepG2 cells .
  • Apoptosis Induction :
    • Further investigations revealed that the active derivatives induced apoptosis in cancer cells by activating caspases 3 and 8. This apoptotic effect was confirmed through flow cytometry analysis, indicating that the compounds could effectively trigger programmed cell death in malignant cells .

Other Biological Activities

Apart from anticancer properties, this compound has shown potential in other areas:

  • Antimicrobial Activity :
    • Preliminary studies suggest that similar compounds exhibit antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.
  • Anti-inflammatory Effects :
    • Some derivatives have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of piperazine derivatives with sulfonyl and carbamoyl substituents. Below is a detailed comparison with analogous molecules:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight Notable Properties
Target Compound Cyclohepta[b]thiophene Methoxycarbonyl, sulfonyl-phenyl carbamoyl ~560 g/mol* High rigidity; potential for hydrophobic interactions
Ethyl 4-((4-((3-cyanothiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate Thiophene 3-Cyanothiophene, sulfonyl-phenyl carbamoyl 448.51 g/mol Enhanced solubility due to cyano group; moderate logP (~3.1)
Ethyl 4-[4-[(4-ethoxy-3-methylbenzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate Benzothiazole Ethoxy, methyl, sulfonyl-phenyl carbamoyl 532.6 g/mol Improved metabolic stability; aromatic nitrogen enhances π-π stacking
Compound 19 (tetrahydrothieno[2,3-c]pyridine derivative) Tetrahydrothieno[2,3-c]pyridine Methyl, carbamoyl, sulfonyl-phenyl ~580 g/mol* Partial saturation increases bioavailability; steric hindrance from methyl group
tert-Butyl 4-((5-(methoxycarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate derivatives Phenyl-triazole Trifluoromethyl, triazole, methoxycarbonyl ~509–560 g/mol Electron-withdrawing CF₃ group enhances receptor affinity; high thermal stability

*Calculated based on analogous structures due to incomplete data.

Key Research Findings

Impact of Core Heterocycles :

  • Cyclohepta[b]thiophene derivatives (e.g., target compound) exhibit superior rigidity compared to thiophene or benzofuran analogs, which may enhance binding to deep hydrophobic pockets in enzymes .
  • Benzothiazole-containing analogs (e.g., ) demonstrate higher metabolic stability due to reduced oxidative susceptibility of the sulfur atom.

Substituent Effects: Methoxycarbonyl groups improve membrane permeability but may reduce aqueous solubility . Cyanothiophene derivatives (e.g., ) show balanced logP values (~3.1), making them more suitable for oral administration.

Biological Activity: Piperazine-sulfonyl-carbamoyl scaffolds are recurrent in kinase inhibitors (e.g., : compound 43 with 95.5% HPLC purity) . Trifluoromethyl-substituted triazoles (e.g., ) exhibit nanomolar IC₅₀ values in receptor-binding assays, attributed to enhanced electronic interactions.

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